Methyl 2-amino-5-nitrobenzoate
Description
Methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4) is an aromatic ester with the molecular formula C₈H₈N₂O₄ and a molecular weight of 212.16 g/mol . It features an amino group (-NH₂) at the 2-position and a nitro group (-NO₂) at the 5-position of the benzene ring. This compound is commercially available but costly due to its specialized synthesis from 5-nitro-anthranilic acid . It serves as a key intermediate in pharmaceuticals, particularly for synthesizing benzodiazepine derivatives and multi-target kinase inhibitors . Its safety profile indicates hazards upon inhalation, skin contact, or ingestion .
Properties
IUPAC Name |
methyl 2-amino-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBLPBLKSXCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380485 | |
| Record name | methyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3816-62-4 | |
| Record name | methyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-nitrobenzoate | |
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Preparation Methods
Nitration of Methyl Benzoate
- Starting Material: Methyl benzoate is nitrated to introduce the nitro group at the 5-position.
- Reagents: A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent.
- Conditions: Controlled temperature (often 0–20 °C) to avoid over-nitration or side reactions.
- Outcome: Formation of methyl 5-nitrobenzoate as a key intermediate.
Amination via Reduction of Nitro Group
- Reduction Agents: The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon) or chemical reductants such as tin(II) chloride in hydrochloric acid.
- Conditions: Mild to moderate temperatures, often under hydrogen atmosphere for catalytic methods.
- Outcome: Conversion of methyl 5-nitrobenzoate to methyl 5-amino-benzoate.
Esterification and Functional Group Transformations
- If starting from 5-amino-2-nitrobenzoic acid, esterification with methanol under acidic conditions yields this compound.
- Alternatively, acylation and subsequent hydrolysis steps can be employed to protect and deprotect amino groups during synthesis.
Detailed Multi-Step Preparation Method (Based on Recent Patent CN117623958A)
A sophisticated preparation method for 5-amino-2-nitrobenzoic acid, a close precursor to this compound, involves the following steps, which can be adapted for methyl ester formation:
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation of p-phenylenediamine to form intermediate 1 | p-phenylenediamine + acetyl chloride in THF, 20 °C, 4 h | 90 | Protects amino groups |
| 2 | Formylation via reaction with Lewis acid and dichloromethyl methyl ether to form intermediate 2 | AlCl3 + CH2ClOMe, ice bath then 20 °C | 70 | Introduces aldehyde functionality |
| 3 | Oxidation of intermediate 2 to intermediate 3 | 30% H2O2 + conc. H2SO4, 60 °C, 24 h | 85 | Converts aldehyde to acid or related group |
| 4 | Acylation of intermediate 3 to intermediate 4 | Pyridine + acetyl chloride in THF, 20 °C, 4 h | 70 | Further protection/modification |
| 5 | Oxidative hydrolysis to 5-amino-2-nitrobenzoic acid | K2CO3 + H2O2 + CH3CN, 20 °C, 10 min | 70 | Final deprotection and oxidation |
This method avoids the use of large amounts of concentrated sulfuric acid and fuming nitric acid, improving safety and environmental impact while maintaining high yields and mild conditions.
Alternative Preparation via Nitration and Reduction
Another classical approach involves:
- Step 1: Nitration of methyl benzoate to methyl 5-nitrobenzoate.
- Step 2: Catalytic hydrogenation of the nitro group to amino group, yielding methyl 5-amino-benzoate.
- Step 3: Selective nitration at the 2-position if needed, or direct use of this compound if regioselectivity is controlled.
This route is widely used in industrial settings due to the availability of reagents and scalability.
Reaction Conditions and Reagents Summary
| Reaction Type | Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Nitration | Concentrated HNO3 + H2SO4 | 0–20 °C, controlled addition | Introduce nitro group |
| Reduction | H2 + Pd/C or SnCl2/HCl | Room temp to 60 °C, hydrogen atmosphere or reflux | Convert nitro to amino |
| Acylation | Acetyl chloride, pyridine | 20 °C, 4 h | Protect amino groups |
| Oxidation | H2O2 + acid catalyst | 60 °C, hours | Convert aldehyde to acid |
| Hydrolysis | Alkali + oxidant | Room temp, minutes | Deprotect and finalize product |
Research Findings and Industrial Relevance
- The patented method (CN117623958A) demonstrates a safer, more efficient route with yields around 70–90% per step, using readily available reagents and mild conditions.
- Industrial processes often employ continuous flow reactors for nitration and reduction steps to enhance control and safety.
- The use of protecting groups (e.g., acetylation) is critical to prevent side reactions and improve selectivity.
- Avoidance of harsh reagents like fuming nitric acid and concentrated sulfuric acid reduces environmental and safety hazards.
- The final methyl ester can be obtained by esterification of the corresponding acid or direct synthesis from methyl benzoate derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Nitration-Reduction | Methyl benzoate | Nitration → Reduction | Simple, scalable | Harsh acids, regioselectivity issues |
| Multi-step Acylation-Oxidation (Patent CN117623958A) | p-Phenylenediamine | Acylation → Formylation → Oxidation → Acylation → Hydrolysis | Mild conditions, high yield, safer | Multi-step, requires purification |
| Alternative Nitration-Hydrogenation | Methyl benzoate | Nitration → Catalytic hydrogenation | Industrially proven | Requires catalyst, hydrogen gas |
This comprehensive analysis of preparation methods for this compound highlights the balance between reaction efficiency, safety, and environmental considerations. The multi-step acylation and oxidation method offers a modern, safer alternative to classical nitration and reduction routes, suitable for both laboratory and industrial synthesis.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 5-position undergoes reduction to form an amine (-NH₂). Common reducing agents include:
-
Catalytic hydrogenation : Using H₂ gas with palladium on carbon (Pd/C) or Raney nickel under mild conditions (25–50°C, 1–3 atm H₂) yields methyl 2-amino-5-aminobenzoate .
-
Iron/HCl : Reduction in acidic aqueous ethanol (50–80°C) produces the same product.
These reactions are critical for synthesizing diamino derivatives used in pharmaceuticals and dyes.
Acetylation of the Amino Group
The amino group (-NH₂) at the 2-position reacts with acetylating agents:
-
Acetic anhydride : In pyridine or DMF at 80–100°C, the amino group is acetylated to form methyl 2-acetamido-5-nitrobenzoate .
-
Acetyl chloride : Requires a base like triethylamine to neutralize HCl byproducts .
This reaction protects the amino group during subsequent synthetic steps.
Hydrolysis of the Ester Group
The methyl ester (-COOCH₃) hydrolyzes under acidic or basic conditions:
| Condition | Product | Yield |
|---|---|---|
| 1M NaOH, reflux | 2-Amino-5-nitrobenzoic acid | 85–90% |
| H₂SO₄ (conc.), reflux | 2-Amino-5-nitrobenzoic acid | 78–82% |
The carboxylic acid product is a precursor for further functionalization.
Electrophilic Substitution
The aromatic ring undergoes electrophilic substitution at the meta and para positions relative to the nitro group:
-
Nitration : Concentrated HNO₃ at 0–5°C introduces a third nitro group, predominantly at the 3-position.
-
Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonated derivatives.
Steric hindrance from the nitro group directs substitution patterns.
Diazotization and Coupling
The amino group participates in diazotization:
-
Diazonium salt formation : Treatment with NaNO₂ and HCl at 0–5°C generates a diazonium intermediate, which couples with phenols or amines to form azo dyes .
Oxidation Reactions
Controlled oxidation of the amino group is achievable:
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KMnO₄ in acidic medium : Converts the amino group to a nitro group, yielding methyl 2,5-dinitrobenzoate.
-
H₂O₂/Fe³⁺ : Oxidizes the amino group to a nitroso intermediate.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Methyl 2-amino-5-nitrobenzoate serves as an important intermediate in organic synthesis. Its structure allows for the derivation of more complex molecules, making it valuable in the development of pharmaceuticals and other chemical entities. For example, it can be used to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .
Table 1: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Amination | Ethanol, triethylamine, 80°C for 24h | 31% |
| Nitration | Concentrated nitric acid | Variable |
2. Biological Activities
This compound has shown promising biological activities:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibition zones ranging from 9 to 20 mm against specific pathogens .
- Cytotoxicity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines. Derivatives of similar structures have been tested against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, revealing varying degrees of cytotoxicity, which indicates its potential as a chemotherapeutic agent .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features suggest possible applications in drug development targeting specific diseases .
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability. The compound's ability to form stable complexes with metals makes it suitable for use in various dyeing processes .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The compound was tested using standard agar diffusion methods, resulting in significant inhibition against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent.
Case Study 2: Cytotoxicity Assessment
Research conducted on the cytotoxic effects of this compound derivatives revealed that certain modifications to the chemical structure enhanced their activity against cancer cell lines. This study underscores the importance of structural optimization in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-nitrobenzoate depends on its specific application. In general, the compound can interact with biological targets through its amino and nitro groups. These functional groups can form hydrogen bonds, participate in redox reactions, or undergo nucleophilic substitution, thereby modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Nitrobenzoates
Methyl 3-nitrobenzoate (CAS 618-95-1)
- Molecular Formula: C₈H₇NO₄; MW: 181.15 g/mol.
- Key Differences: Lacks the amino group, reducing polarity and reactivity in nucleophilic substitution. Primarily used as a standard in analytical chemistry.
- Application: Less biologically active compared to amino-nitro derivatives.
Methyl 3,5-dinitrobenzoate (CAS 2702-58-1)
- Structure : Two nitro groups at 3- and 5-positions.
- Molecular Formula : C₈H₆N₂O₆; MW : 226.14 g/mol.
- Key Differences : Increased electron-withdrawing effects enhance stability but reduce solubility. Used in crystallography as a derivatizing agent .
- Reactivity: More resistant to reduction than mono-nitro analogs.
Amino-Nitro Substituted Analogs
Methyl 2-amino-5-chlorobenzoate
- Structure : Chlorine replaces the nitro group at 5-position.
- Synthesis : Prepared via reduction of methyl 5-chloro-2-nitrobenzoate using SnCl₂/HCl .
- Key Differences : Chlorine’s electronegativity alters electronic properties, making it less reactive toward electrophilic substitution. Used in agrochemical intermediates.
- Biological Role: Limited data on therapeutic applications compared to nitro-substituted analogs.
Methyl 2-amino-5-methyl-3-nitrobenzoate
- Structure : Methyl at 5-position; nitro at 3-position.
- Comparison : The methyl group enhances lipophilicity, improving membrane permeability in drug candidates.
Potassium 2-amino-5-nitrobenzoate
Functional Group Variations
2-Methylamino-5-nitrobenzoic Acid
- Structure: Carboxylic acid (vs. ester); methylamino group at 2-position.
- Application : Precursor for metal complexes and heterocyclic synthesis. The free carboxylic acid enables chelation, unlike the ester .
- Reactivity : Acid form undergoes decarboxylation under high heat, limiting stability .
Methyl 4-amino-2-methyl-5-nitrobenzoate (CAS 1260848-51-8)
- Structure: Methyl at 2-position; amino at 4-position.
- Similarity Score: 0.67 vs. Methyl 2-amino-5-nitrobenzoate .
- Impact of Substituents : Steric hindrance from the methyl group reduces reactivity at the 2-position.
Research Findings and Trends
- Synthetic Accessibility: this compound’s synthesis from 5-nitro-anthranilic acid is efficient but costly, whereas chloro analogs are more economical .
- Biological Relevance: Amino-nitro derivatives show promise in kinase inhibition, driven by nitro group’s electron-withdrawing effects enhancing binding affinity .
- Structural Insights : Crystallographic studies using SHELX software reveal that nitro groups induce planararity, favoring π-stacking in crystal lattices .
Biological Activity
Methyl 2-amino-5-nitrobenzoate, also known as methyl 5-nitro-2-aminobenzoate, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.
- Chemical Formula : C₈H₈N₂O₄
- Molecular Weight : 196.16 g/mol
- CAS Number : 3816-62-4
- Synonyms : this compound, methyl 5-nitro-2-aminobenzoate
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimal inhibitory concentrations (MICs) for related nitro compounds in the range of to against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
The biological activity of this compound is primarily attributed to its ability to interfere with bacterial DNA replication processes. Compounds like this one often act as inhibitors of bacterial topoisomerases, enzymes crucial for DNA unwinding and replication. This inhibition leads to cell death in susceptible bacteria .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of various nitro compounds, including this compound, against a panel of resistant bacterial strains.
- Results indicated that the compound displayed significant antibacterial activity, supporting its potential use in treating infections caused by resistant bacteria.
- Synthesis and Modification :
Table: Biological Activity Overview
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against Staphylococcus aureus | |
| Antibacterial | Effective against Klebsiella pneumoniae | |
| Mechanism | Inhibits bacterial topoisomerases |
Synthesis Methods
This compound can be synthesized through various organic reactions involving nitrobenzene derivatives. The typical synthesis involves:
- Nitration : Nitration of an appropriate benzoic acid derivative.
- Reduction : Reduction of the nitro group to an amino group under controlled conditions.
- Esterification : Methylation to form the final ester product.
These methods allow for the production of high yields while maintaining structural integrity .
Q & A
(Basic) What synthetic methodologies are commonly employed for preparing Methyl 2-amino-5-nitrobenzoate, and how can reaction conditions be optimized?
This compound is typically synthesized via sequential nitration and esterification. A starting material like 2-aminobenzoic acid undergoes nitration at the 5-position using mixed acids (HNO₃/H₂SO₄), followed by esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization parameters include:
- Temperature control : Nitration is exothermic; maintaining 0–5°C minimizes byproducts like dinitro derivatives.
- Protection of the amino group : To prevent undesired side reactions, temporary protection (e.g., acetylation) may be required before nitration .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>97%) .
(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how are contradictory data resolved?
Core techniques include:
- ¹H/¹³C NMR : The amino group (δ ~6.5 ppm, singlet) and nitro group (deshielding adjacent protons to δ ~8.5–9.0 ppm) provide diagnostic signals. Discrepancies in peak multiplicity may arise from solvent polarity or hydrogen bonding; deuterated DMSO or CDCl₃ can clarify .
- IR spectroscopy : N-H stretching (~3400 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) confirm functional groups. Overlapping peaks (e.g., ester C=O vs. nitro) require deconvolution software .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = 211.06 for C₈H₈N₂O₄) and fragments (e.g., loss of -OCH₃) .
(Advanced) How can crystallographic data inconsistencies for this compound be addressed during refinement?
Discrepancies in X-ray diffraction data (e.g., high R-factors or thermal motion artifacts) require:
- Software tools : SHELXL for small-molecule refinement, leveraging restraints for anisotropic displacement parameters of the nitro group. ORTEP-3 visualizes thermal ellipsoids to identify disordered regions .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) resolves ambiguities in hydrogen-bonding networks. For example, N-H···O interactions between amino and nitro groups may form cyclic motifs (e.g., R₂²(8) patterns) .
- Twinned data handling : SHELXD or PLATON’s TWIN law identifies twinning operators in cases of pseudo-symmetry .
(Advanced) What challenges arise in analyzing hydrogen-bonding interactions in this compound crystals, and how are they mitigated?
The compound’s polar groups (amino, nitro, ester) create complex hydrogen-bonding networks. Challenges include:
- Competing donor/acceptor sites : The amino group may act as a donor to nitro or ester oxygen acceptors. IR spectroscopy and DFT calculations (e.g., AIM analysis) quantify bond strengths .
- Polymorphism : Solvent choice (e.g., DMSO vs. ethanol) influences packing motifs. Differential scanning calorimetry (DSC) detects polymorphic transitions .
- Disorder in crystal lattices : High-resolution data (≤0.8 Å) and SHELXL’s PART instructions resolve positional disorder of the nitro group .
(Methodological) How can reaction yields be improved during the synthesis of this compound derivatives?
For functionalized derivatives (e.g., halogenated or alkylated analogs):
- Directed ortho-metallation : Use of directing groups (e.g., ester) enables regioselective substitution at the 3- or 4-positions .
- Microwave-assisted synthesis : Reduces reaction time for nitration from 12 hours to 30 minutes, minimizing decomposition .
- Catalytic systems : Pd/C or CuI catalysts enhance coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
(Advanced) What computational methods validate the electronic structure and reactivity of this compound?
- DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and predicts vibrational frequencies (compared to experimental IR). Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites (e.g., nitro group’s LUMO) .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes), leveraging the nitro group’s electron-withdrawing effects for binding affinity studies .
(Methodological) How are stability and degradation pathways of this compound assessed under varying conditions?
- Forced degradation studies : Exposure to UV light (254 nm) or acidic/alkaline solutions identifies photolytic/hydrolytic products. LC-MS monitors nitro group reduction to amine or ester hydrolysis to carboxylic acid .
- Thermogravimetric analysis (TGA) : Determines decomposition onset (~200°C) and residual solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
